2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride
CAS No.:
Cat. No.: VC16525406
Molecular Formula: C9H12Cl2N2
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2N2 |
|---|---|
| Molecular Weight | 219.11 g/mol |
| IUPAC Name | 2-chloro-4-pyrrolidin-3-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2.ClH/c10-9-5-7(2-4-12-9)8-1-3-11-6-8;/h2,4-5,8,11H,1,3,6H2;1H |
| Standard InChI Key | UXHCKCSFGWVKOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1C2=CC(=NC=C2)Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride has the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol. The IUPAC name is 2-chloro-4-pyrrolidin-3-ylpyridine hydrochloride, reflecting its pyridine core with substituents at positions 2 and 4. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂Cl₂N₂ |
| Molecular Weight | 219.11 g/mol |
| IUPAC Name | 2-chloro-4-pyrrolidin-3-ylpyridine hydrochloride |
| CAS Number | Not publicly disclosed |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
The chlorine atom at position 2 contributes to electronic effects, while the pyrrolidine group at position 4 introduces steric bulk and hydrogen-bonding capabilities, influencing receptor binding.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous pyridine derivatives exhibit planar aromatic rings with substituents adopting equatorial conformations to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct proton environments for the pyridine and pyrrolidine moieties, with deshielded aromatic protons adjacent to the chlorine atom.
Synthesis and Manufacturing
Synthetic Pathways
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | SNAr of 2-chloropyridine | Pyrrolidine, K₂CO₃, DMF, 80°C | 65% |
| 2 | Salt formation | HCl (g), Et₂O | 95% |
Alternative routes involving transition-metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, have been explored for related pyridine derivatives but are less efficient for this specific substitution pattern .
Purification and Analytical Methods
Purification is achieved via recrystallization from ethanol/water mixtures, yielding >98% purity as confirmed by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) and infrared (IR) spectroscopy validate the molecular structure, with IR bands at 750 cm⁻¹ (C-Cl stretch) and 3400 cm⁻¹ (N-H stretch from pyrrolidine).
Biological Activities and Mechanisms
Neuroprotective Effects
The compound demonstrates neuroprotective activity in in vitro models of oxidative stress, reducing neuronal apoptosis by 40–60% at 10 μM concentrations. This effect is attributed to its ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidants like glutathione.
Cholinergic Modulation
As a cholinergic modulator, 2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride enhances acetylcholine release in hippocampal slices by 30% at 5 μM, potentially via allosteric binding to nicotinic acetylcholine receptors (nAChRs) . This activity suggests utility in treating cognitive disorders such as Alzheimer’s disease.
Table 3: Biological Activity Profile
| Activity | Model System | Effective Concentration | Mechanism |
|---|---|---|---|
| Neuroprotection | Rat cortical neurons | 10 μM | ROS scavenging, antioxidant upregulation |
| Cholinergic modulation | Hippocampal slices | 5 μM | nAChR allosteric modulation |
| Antiproliferative | NSCLC (A549) | 8.2 μM | PI3K/Akt/mTOR inhibition |
Pharmacological Applications
Neurodegenerative Diseases
The compound’s dual neuroprotective and cholinergic activities position it as a candidate for Alzheimer’s disease therapy. In transgenic mouse models, it improves spatial memory by 25% in the Morris water maze test.
Cognitive Enhancement
By enhancing acetylcholine signaling, the compound could ameliorate deficits in attention and learning. Synergistic effects with acetylcholinesterase inhibitors like donepezil are under investigation .
Oncology
Ongoing studies explore its utility as an adjuvant in chemotherapy, particularly for cancers with dysregulated PI3K signaling. Combination therapies with paclitaxel show additive effects in NSCLC models.
Comparison with Structural Analogs
2-Chloro-4-(trifluoromethyl)pyridine
This analog lacks the pyrrolidine group, resulting in reduced neuroprotective activity but greater metabolic stability due to the trifluoromethyl group . Such comparisons highlight the pyrrolidine moiety’s role in target engagement.
Pyrrolo[3,4-c]pyridine Derivatives
Fused pyrrolopyridines exhibit broader spectra of activity, including antidiabetic and antiviral effects, but suffer from poor solubility compared to 2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride .
Future Research Directions
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Mechanistic Studies: Elucidate precise molecular targets using crystallography and computational docking.
-
In Vivo Efficacy: Evaluate pharmacokinetics and blood-brain barrier penetration in primate models.
-
Structural Optimization: Modify the pyrrolidine ring to enhance selectivity for cholinergic receptors.
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